molecular formula C11H22N2O B3224352 1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans- CAS No. 1228947-22-5

1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans-

Cat. No. B3224352
CAS RN: 1228947-22-5
M. Wt: 198.31
InChI Key: QNXAATZWOYDOLU-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans- is a chemical compound that is commonly used in scientific research. It is a trans isomer of 1,4-cyclohexanediamine and has a tetrahydro-2H-pyran-4-yl group attached to one of the amino groups. This compound has been studied extensively due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also have other mechanisms of action that have yet to be fully elucidated.
Biochemical and Physiological Effects:
1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans- has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans- in lab experiments include its relatively low cost and ease of synthesis. It is also a stable compound that can be stored for long periods of time without degradation. However, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans-. Some possible areas of investigation include:
1. Further studies on its mechanism of action and potential applications in the treatment of cancer and other diseases.
2. Development of new synthetic methods for producing the compound.
3. Investigation of its potential as a catalyst in organic synthesis reactions.
4. Studies on its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety.
5. Exploration of its potential as a therapeutic agent in combination with other drugs or therapies.
Overall, 1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans- is a promising compound that has potential applications in a variety of fields. Further research is needed to fully understand its properties and potential uses.

Scientific Research Applications

1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans- has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the development of new drugs, particularly in the treatment of cancer and other diseases. It has also been studied for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

4-N-(oxan-4-yl)cyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h9-11,13H,1-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXAATZWOYDOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192558
Record name trans-N1-(Tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-N1-(oxan-4-yl)cyclohexane-1,4-diamine

CAS RN

1228947-22-5
Record name trans-N1-(Tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans-
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1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans-
Reactant of Route 6
1,4-Cyclohexanediamine, N1-(tetrahydro-2H-pyran-4-yl)-, trans-

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